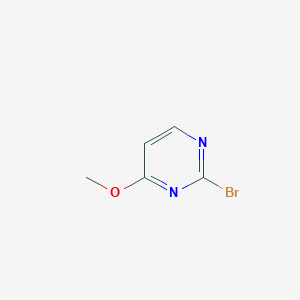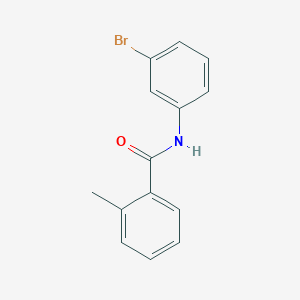
N-(3-bromophenyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-methylbenzamide, also known as 3-Bromo-N-(2-methylphenyl)benzamide, is a chemical compound that belongs to the family of benzamides. It has been extensively studied for its potential use as an anti-cancer agent.
Mécanisme D'action
The exact mechanism of action of N-(3-bromophenyl)-2-methylbenzamide is not fully understood. However, it has been suggested that it inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.
Effets Biochimiques Et Physiologiques
N-(3-bromophenyl)-2-methylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, as mentioned earlier. It has also been shown to induce the expression of cell cycle inhibitors such as p21 and p27, which can lead to cell cycle arrest and the inhibition of cancer cell proliferation. Additionally, it has been shown to induce the expression of pro-apoptotic proteins such as Bax and Bad, and to decrease the expression of anti-apoptotic proteins such as Bcl-2, leading to the induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-bromophenyl)-2-methylbenzamide in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells in various types of cancer, making it a promising candidate for further development as a cancer treatment. However, one of the limitations of using N-(3-bromophenyl)-2-methylbenzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for the study of N-(3-bromophenyl)-2-methylbenzamide. One possible direction is the further investigation of its mechanism of action, particularly with regard to its inhibition of HDACs. Another possible direction is the development of more efficient synthesis methods for N-(3-bromophenyl)-2-methylbenzamide, which could make it more accessible for further study. Additionally, further studies could be conducted to investigate its potential as a cancer treatment, including in vivo studies to assess its efficacy and safety in animal models.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-2-methylbenzamide involves the reaction of 3-bromoaniline and 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(3-bromophenyl)-2-methylbenzamide.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-methylbenzamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells in various types of cancer, including breast cancer, lung cancer, and ovarian cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome in cancer treatment.
Propriétés
Numéro CAS |
123862-54-4 |
|---|---|
Nom du produit |
N-(3-bromophenyl)-2-methylbenzamide |
Formule moléculaire |
C14H12BrNO |
Poids moléculaire |
290.15 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C14H12BrNO/c1-10-5-2-3-8-13(10)14(17)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H,16,17) |
Clé InChI |
FMDYTDLTFURXTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



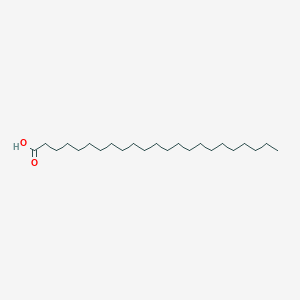
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)
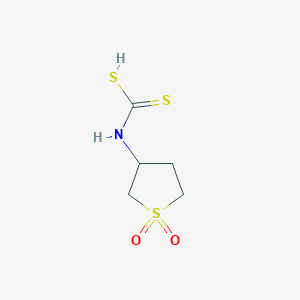
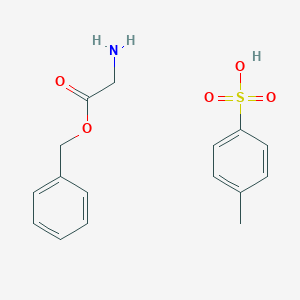
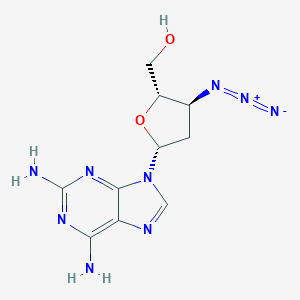
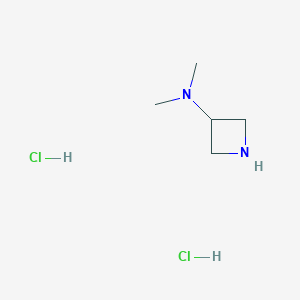
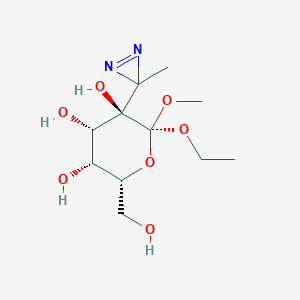
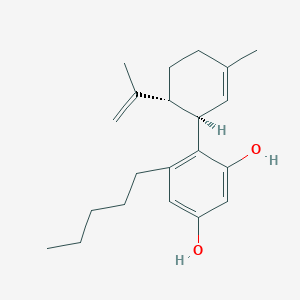
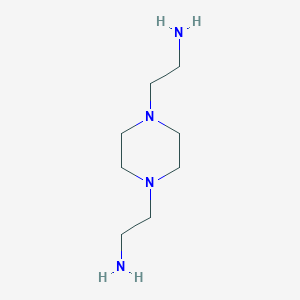
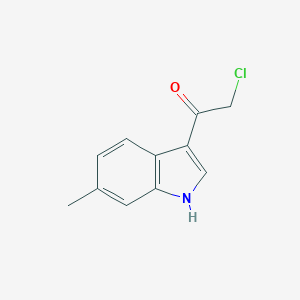
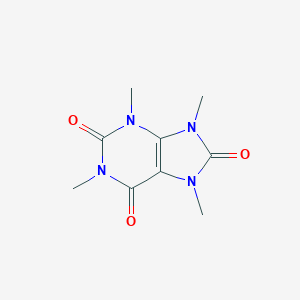
![N-[2-(1-piperazinyl)ethyl]ethylenediamine](/img/structure/B56590.png)

